N-Phenyl-N-(prop-2-EN-1-YL)furan-2-carboxamide

CAS No.: 66668-15-3

Cat. No.: VC18455497

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66668-15-3 |

|---|---|

| Molecular Formula | C14H13NO2 |

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | N-phenyl-N-prop-2-enylfuran-2-carboxamide |

| Standard InChI | InChI=1S/C14H13NO2/c1-2-10-15(12-7-4-3-5-8-12)14(16)13-9-6-11-17-13/h2-9,11H,1,10H2 |

| Standard InChI Key | JKYAYTPXMRJIKX-UHFFFAOYSA-N |

| Canonical SMILES | C=CCN(C1=CC=CC=C1)C(=O)C2=CC=CO2 |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

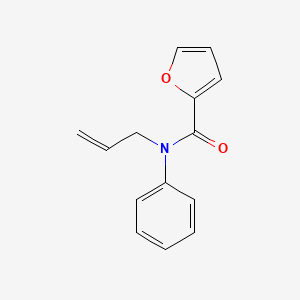

N-Phenyl-N-(prop-2-en-1-yl)furan-2-carboxamide features a furan ring (C₄H₃O) linked to a carboxamide group (-CONH-), where the nitrogen atom is substituted with a phenyl group (C₆H₅) and an allyl group (CH₂CHCH₂). The IUPAC name, N-phenyl-N-prop-2-enylfuran-2-carboxamide, reflects this arrangement . The SMILES notation (C=CCN(C₁=CC=CC=C₁)C(=O)C₂=CC=CO₂) further elucidates the connectivity, highlighting the allyl chain (C=CCN), phenyl ring (C₁=CC=CC=C₁), and furan-carboxamide core (C(=O)C₂=CC=CO₂) .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃NO₂ | |

| Molecular Weight | 227.26 g/mol | |

| CAS Registry Number | 66668-15-3 | |

| InChIKey | JKYAYTPXMRJIKX-UHFFFAOYSA-N | |

| SMILES | C=CCN(C₁=CC=CC=C₁)C(=O)C₂=CC=CO₂ |

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound is unavailable, analogous furan-carboxamides exhibit planar furan rings and amide bonds with partial double-bond character due to resonance . The allyl group introduces rotational flexibility, potentially influencing conformational dynamics. Infrared (IR) spectroscopy of similar compounds reveals stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (aromatic C-H) . Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the allyl protons (δ 5.1–5.8 ppm), phenyl aromatic protons (δ 7.2–7.5 ppm), and furan protons (δ 6.3–7.4 ppm) .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N-phenyl-N-(prop-2-en-1-yl)furan-2-carboxamide typically involves a two-step process:

-

Furan-2-carboxylic Acid Activation: Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) .

-

N-Alkylation and Amidation: The acid chloride reacts with N-phenyl-N-allylamine in the presence of a base (e.g., triethylamine) to form the target compound .

Alternative routes may employ coupling reagents like HATU or EDCI for amide bond formation under milder conditions .

Reactivity Profile

-

Amide Hydrolysis: The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, yielding furan-2-carboxylic acid and N-phenyl-N-allylamine .

-

Allyl Group Reactions: The allyl substituent can undergo electrophilic addition (e.g., bromination) or polymerization under radical initiators .

-

Furan Ring Modifications: Electrophilic substitution at the furan 5-position is plausible, though steric hindrance from the carboxamide may direct reactivity .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for this specific compound is limited, but computational predictions using PubChem algorithms estimate a logP value of ~2.5, indicating moderate lipophilicity . The polar surface area (PSA) of 48.3 Ų suggests moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) or acetone .

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| logP (Partition Coefficient) | 2.5 | |

| Polar Surface Area | 48.3 Ų | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 1 |

Stability and Degradation

The compound is stable under ambient conditions but may degrade upon prolonged exposure to UV light due to the furan ring’s photosensitivity . Accelerated stability studies under forced degradation conditions (e.g., 40°C/75% RH) are recommended to assess shelf-life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume